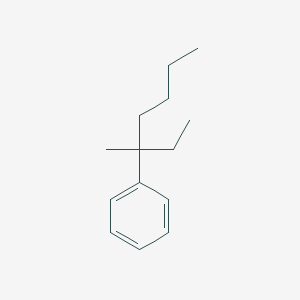
(3-Methylheptan-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylheptan-3-yl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 3-methylheptan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylheptan-3-yl)benzene typically involves the alkylation of benzene with 3-methylheptan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the alkyl chloride as an electrophile .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar alkylation processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-Methylheptan-3-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Scientific Research Applications
(3-Methylheptan-3-yl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving electrophilic aromatic substitution reactions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of (3-Methylheptan-3-yl)benzene in chemical reactions involves the formation of a benzylic carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing for various substitution reactions to occur at the benzylic position . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Toluene: A simple alkylbenzene with a methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Comparison: (3-Methylheptan-3-yl)benzene is unique due to its longer and more branched alkyl chain compared to toluene, ethylbenzene, and cumene. This structural difference can influence its reactivity and the types of reactions it undergoes. The presence of the 3-methylheptan-3-yl group can also affect the compound’s physical properties, such as boiling point and solubility .
Properties
CAS No. |
51257-28-4 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
3-methylheptan-3-ylbenzene |
InChI |
InChI=1S/C14H22/c1-4-6-12-14(3,5-2)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
OHNCIEHGZUPXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




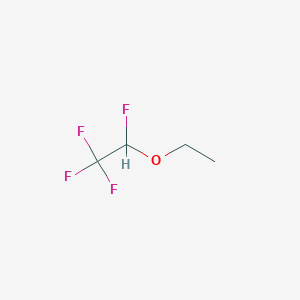

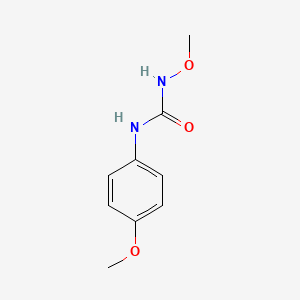

![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
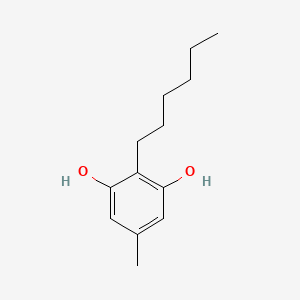
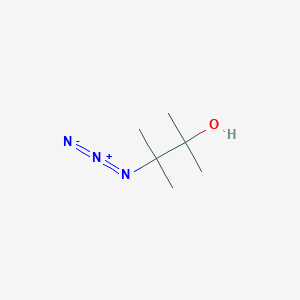
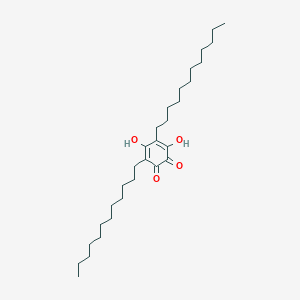
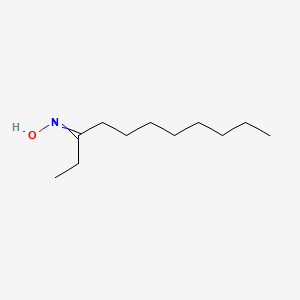
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
